(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester
Overview
Description
(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester is an organophosphorus compound characterized by the presence of a benzyl group substituted with two fluorine atoms at the 3 and 5 positions, and a phosphonic acid diethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-benzyl)-phosphonic acid diethyl ester typically involves the reaction of 3,5-difluorobenzyl chloride with triethyl phosphite. The reaction is carried out under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the phosphonic acid diethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl phosphonic acid esters.
Scientific Research Applications
(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Potential use as a probe in biochemical studies due to its unique fluorine atoms.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-benzyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The phosphonic acid ester group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichloro-benzyl)-phosphonic acid diethyl ester: Similar structure but with chlorine atoms instead of fluorine.
(3,5-Dimethyl-benzyl)-phosphonic acid diethyl ester: Contains methyl groups instead of fluorine atoms.
Uniqueness
(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3,5-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQELMLWJUJBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)F)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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